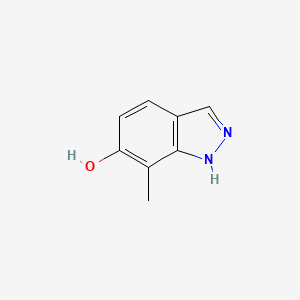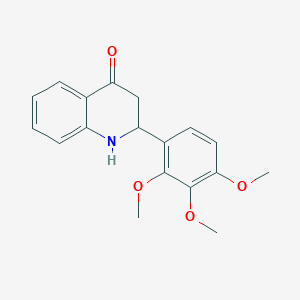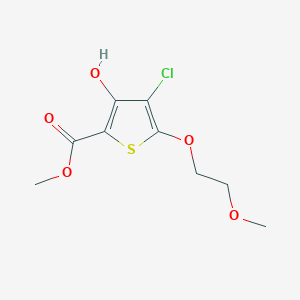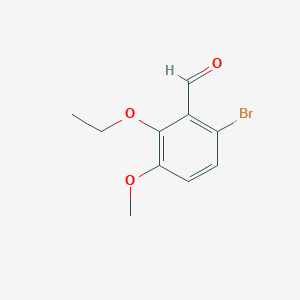
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is a compound that belongs to the class of thietane derivatives. Thietane derivatives are known for their diverse biological activities and potential therapeutic applications. This compound, in particular, has been studied for its pharmacological properties and potential use in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and temperatures ranging from 50°C to 100°C. The reaction proceeds through the elimination of thietane-1,1-dioxide to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfide.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium phenolate for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to 100°C and solvents such as DMSO and ethanol .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide is not fully understood. it is believed to exert its effects through interactions with neurotransmitter systems in the brain, particularly the serotonin and norepinephrine pathways. The compound’s antidepressant activity is thought to be mediated by its ability to modulate the levels of these neurotransmitters, leading to improved mood and reduced symptoms of depression .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(2-(iso-Propylamino)ethyl)thietane1,1-dioxide
- 3-(2-(tert-Butylamino)ethyl)thietane1,1-dioxide
- 3-(2-(sec-Butylamino)ethyl)thietane1,1-dioxide
Uniqueness
This compound is unique due to its specific substitution pattern and the resulting pharmacological properties. Compared to other similar compounds, it has shown significant antidepressant activity with low toxicity risks . This makes it a promising candidate for further research and development in the field of psychotropic agents.
Propiedades
Fórmula molecular |
C9H19NO2S |
|---|---|
Peso molecular |
205.32 g/mol |
Nombre IUPAC |
N-[2-(1,1-dioxothietan-3-yl)ethyl]butan-2-amine |
InChI |
InChI=1S/C9H19NO2S/c1-3-8(2)10-5-4-9-6-13(11,12)7-9/h8-10H,3-7H2,1-2H3 |
Clave InChI |
HXLIFVMLVXTAHP-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NCCC1CS(=O)(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


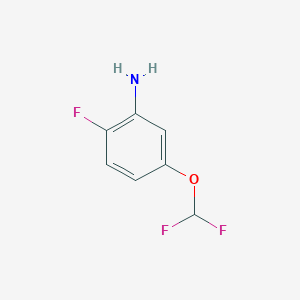

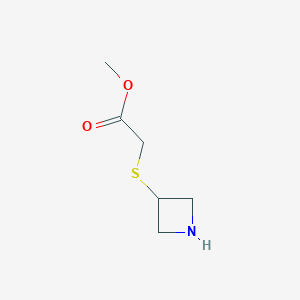
![2-Octyl-4,7-di(thiophen-2-yl)-2H-benzo[d][1,2,3]triazole](/img/structure/B13013691.png)
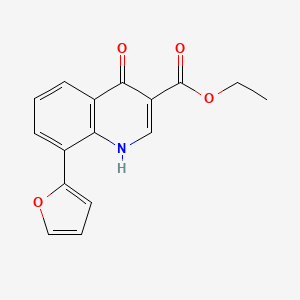
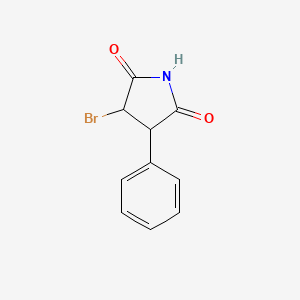
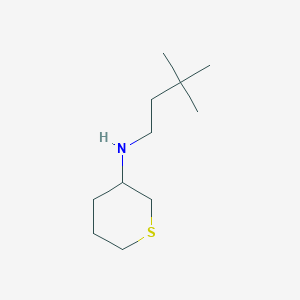

![(R)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B13013709.png)
